YM022 is a synthetic, chiral benzodiazepine derivative developed as a potent and highly selective antagonist of the cholecystokinin-B/gastrin receptor (CCK-BR). [, ] It plays a critical role in scientific research, specifically in understanding the physiological and pathophysiological roles of the CCK-BR in various systems and disease models. [, , ]
The synthesis of YM 022 involves several key steps that utilize standard organic chemistry techniques. The initial synthetic route was detailed by Semple et al. in 1996, where various analogues were explored to optimize biological activity. The general synthetic approach includes:
The synthetic yield and purity are critical parameters that influence the pharmacological evaluation of YM 022. In laboratory settings, the compound has been characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure.
YM 022 has a complex molecular structure characterized by specific functional groups that contribute to its receptor binding affinity. The molecular formula is , and it features:
The three-dimensional conformation of YM 022 allows it to fit into the binding pocket of the CCK-B receptor effectively, which is crucial for its antagonistic activity.
YM 022 participates in several chemical reactions relevant to its pharmacological profile:
The mechanism of action for YM 022 primarily involves antagonism at the CCK-B receptor. Upon administration:
Experimental data indicate that YM 022 does not interfere with other pathways such as those mediated by histamine or acetylcholine, highlighting its specificity.
The physical and chemical properties of YM 022 are essential for understanding its behavior in biological systems:
These properties are crucial for formulating effective drug delivery systems.
YM 022 has several scientific applications primarily centered around gastrointestinal pharmacology:
Ongoing research continues to explore additional therapeutic uses beyond gastrointestinal applications, including potential roles in cancer therapy due to its interactions with proteases like matrix metalloproteinase-9.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: